molecular formula C20H20F2N2O3 B2462219 1-(3,4-difluorobenzoyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide CAS No. 1334369-41-3

1-(3,4-difluorobenzoyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide

Cat. No. B2462219
CAS RN: 1334369-41-3
M. Wt: 374.388
InChI Key: HMZXVIAYVCJZTG-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide, also known as DFB-MA, is a novel azetidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. DFB-MA belongs to the class of compounds known as protease inhibitors and has been found to exhibit potent inhibitory activity against a variety of proteases, including cysteine and serine proteases.

Scientific Research Applications

Synthesis and Characterization

Research in the field of synthetic chemistry has led to the development of novel compounds with potential therapeutic applications. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their cytotoxic activity against cancer cells, demonstrating the interest in developing novel chemical entities for oncological research (Hassan, Hafez, & Osman, 2014). Similarly, the creation of benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the versatility of synthetic chemistry in generating new molecules with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities and Applications

The biological evaluation of synthesized compounds is a crucial step in the discovery of new drugs and therapeutic agents. For instance, novel N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and shown to exhibit cytotoxic effects on breast cancer cell lines, indicating their potential application in cancer therapy (Kelly et al., 2007). Another study focused on the oxidative synthesis of azacyclic derivatives, demonstrating the utility of hypervalent iodine species for generating bioactive substances, which could be beneficial in the synthesis of compounds with medicinal properties (Amano & Nishiyama, 2006).

properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O3/c1-27-18-5-3-2-4-13(18)8-9-23-19(25)15-11-24(12-15)20(26)14-6-7-16(21)17(22)10-14/h2-7,10,15H,8-9,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZXVIAYVCJZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorobenzoyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide

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